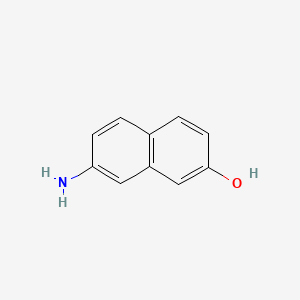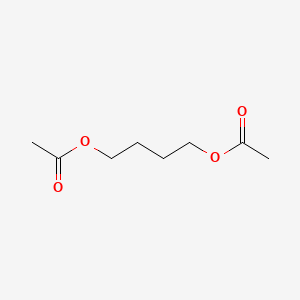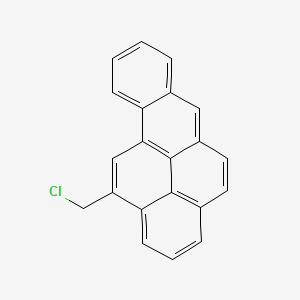![molecular formula C20H28ClNO4 B1202628 (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride CAS No. 66522-80-3](/img/structure/B1202628.png)
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenoxy group, a dimethoxyphenethyl group, and an amino butanol backbone. It has been studied for its potential biological activities and its role in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with an appropriate halogenated compound to form the phenoxy group.
Introduction of the Dimethoxyphenethyl Group: This step involves the reaction of a dimethoxyphenethylamine with an appropriate intermediate to introduce the dimethoxyphenethyl group.
Formation of the Amino Butanol Backbone: This step involves the reaction of an appropriate butanol derivative with an amine to form the amino butanol backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions may include controlled temperature, pressure, and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Industry: The compound is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of (2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(2R,3R)-3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride can be compared with other similar compounds, such as:
DL-threo-1-Phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol: This compound has a similar structure but differs in the stereochemistry of the amino butanol backbone.
DL-erythro-1-Phenoxy-3-((3,4-dimethoxyphenthyl)amino)propan-2-ol: This compound has a similar structure but differs in the length of the carbon chain in the backbone.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66522-80-3 |
|---|---|
Molekularformel |
C20H28ClNO4 |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
(2R,3R)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol;hydrochloride |
InChI |
InChI=1S/C20H27NO4.ClH/c1-15(18(22)14-25-17-7-5-4-6-8-17)21-12-11-16-9-10-19(23-2)20(13-16)24-3;/h4-10,13,15,18,21-22H,11-12,14H2,1-3H3;1H/t15-,18+;/m1./s1 |
InChI-Schlüssel |
RMUBONKMWLHHQV-CFILVAQYSA-N |
SMILES |
CC(C(COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl |
Isomerische SMILES |
C[C@H]([C@H](COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl |
Kanonische SMILES |
CC(C(COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC.Cl |
| 66522-80-3 | |
Synonyme |
DL-erythro-1-phenoxy-3-((3,4-dimethoxyphenthyl)amino)butan-2-ol PS 6 PS-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















